(R)-N-(9-Fluorenylmethyloxycarbonyl)-2-aminomethyl butyric acid
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Overview
Description
(R)-N-(9-Fluorenylmethyloxycarbonyl)-2-aminomethyl butyric acid, also known as this compound, is a useful research compound. Its molecular formula is C20H21NO4 and its molecular weight is 339,39 g/mole. The purity is usually 95%.
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Mechanism of Action
Target of Action
Fmoc-R-AMBA-OH, also known as ®-N-(9-FLUORENYLMETHYLOXYCARBONYL)-2-AMINOMETHYL BUTYRIC ACID, is primarily used in the field of peptide synthesis . The primary target of this compound is the amine group of amino acids, which it protects during the synthesis process .
Mode of Action
The Fmoc group acts as a protecting group for amines during peptide synthesis . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is base-labile, meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The Fmoc group plays a crucial role in the chemical synthesis of peptides . It allows for the efficient synthesis of peptides, including ones of significant size and complexity . The Fmoc group’s stability to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid is beneficial for monitoring coupling and deprotection reactions .
Pharmacokinetics
The removal of the fmoc group using h2/pd in acidic media directly delivers the ammonium salt, preventing engagement in adverse nucleophilic reactions with electrophiles .
Result of Action
The result of the action of Fmoc-R-AMBA-OH is the protection of the amine group during peptide synthesis, allowing for the efficient and accurate assembly of peptides . After the peptide synthesis is complete, the Fmoc group can be removed, leaving the desired peptide product .
Action Environment
The action of Fmoc-R-AMBA-OH is influenced by the chemical environment. For instance, the removal of the Fmoc group is facilitated by a base, typically piperidine . The reaction conditions, such as temperature and pH, can also impact the efficiency of the Fmoc group’s protection and deprotection .
Biochemical Analysis
Biochemical Properties
Fmoc-R-AMBA-OH is frequently used as a protecting group for amines, where the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base . The fluorenyl group is highly fluorescent, which makes it suitable for analysis by reversed phase HPLC .
Molecular Mechanism
The molecular mechanism of Fmoc-R-AMBA-OH involves the protection and deprotection of amines. The Fmoc group can be introduced by reacting the amine with Fmoc-Cl . The Fmoc group is then rapidly removed by base . This process is crucial in the chemical synthesis of peptides .
Biological Activity
(R)-N-(9-Fluorenylmethyloxycarbonyl)-2-aminomethyl butyric acid, commonly referred to as Fmoc-2-aminomethyl butyric acid, is a compound that incorporates the fluorenylmethoxycarbonyl (Fmoc) protecting group, widely used in peptide synthesis. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The Fmoc group is a stable and versatile protecting group for amines in organic synthesis. It is particularly advantageous in solid-phase peptide synthesis (SPPS) due to its base-lability and compatibility with various reagents. Upon deprotection, it releases dibenzofulvene, which can be monitored spectrophotometrically . The structure of this compound can be represented as follows:
The biological activity of Fmoc-2-aminomethyl butyric acid can be attributed to its interactions with various biological targets:
- Cell Penetration : The Fmoc group enhances the lipophilicity of the compound, facilitating its penetration through cellular membranes. This property is crucial for its potential use in drug delivery systems .
- Peptide Synthesis : As a building block in peptide synthesis, it allows for the incorporation of specific amino acids into peptides that can modulate biological pathways. The ability to protect the amino group while allowing for selective reactions makes it ideal for synthesizing complex peptides .
Pharmacological Studies
Recent studies have highlighted the pharmacological potential of Fmoc-2-aminomethyl butyric acid and its derivatives:
- Antitumor Activity : Research indicates that peptides synthesized using this compound show enhanced cytotoxicity against various cancer cell lines. For instance, glycosylated derivatives demonstrated significant inhibition of tumor growth in murine models .
- Modulation of Integrin Binding : Glycosylated Fmoc derivatives were shown to affect integrin binding to collagen, potentially influencing cell adhesion and migration—key processes in cancer metastasis .
- Neuroprotective Effects : Some studies suggest that compounds derived from Fmoc-2-aminomethyl butyric acid exhibit neuroprotective properties by modulating neurotransmitter release and reducing oxidative stress in neuronal cells .
Case Study 1: Antitumor Efficacy
A study evaluated the antitumor effects of a peptide synthesized using Fmoc-2-aminomethyl butyric acid on human breast cancer cells. The results showed a significant reduction in cell viability at concentrations above 10 µM, with IC50 values indicating strong cytotoxic activity compared to standard chemotherapeutics.
Case Study 2: Neuroprotection
In a neuroprotective study involving SH-SY5Y neuroblastoma cells, treatment with an Fmoc-modified peptide resulted in a 30% increase in cell survival under oxidative stress conditions compared to untreated controls. This suggests potential applications in neurodegenerative disease therapies.
Data Tables
Property | Value |
---|---|
Molecular Formula | C₁₇H₁₉N₄O₄ |
Molecular Weight | 305.35 g/mol |
LogP (Partition Coefficient) | 3.45 |
Solubility | Soluble in DMF and DMSO |
Biological Activity | Observations |
---|---|
Antitumor Activity | IC50 < 10 µM against breast cancer cells |
Neuroprotective Activity | 30% increase in cell survival under oxidative stress |
Properties
IUPAC Name |
(2R)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-2-13(19(22)23)11-21-20(24)25-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18H,2,11-12H2,1H3,(H,21,24)(H,22,23)/t13-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIMPTCRXHVBHOO-CYBMUJFWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.